Benzamide, 2-bromo-N,N-diethyl-4,5-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2-bromo-N,N-diethyl-4,5-dimethoxy- is an organic compound with the molecular formula C13H18BrNO3 This compound is a derivative of benzamide, featuring bromine, diethyl, and dimethoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-bromo-N,N-diethyl-4,5-dimethoxy- typically involves the bromination of a suitable benzamide precursor followed by the introduction of diethyl and dimethoxy groups. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The subsequent steps involve the alkylation of the amide nitrogen with diethyl groups and the methoxylation of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 2-bromo-N,N-diethyl-4,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like hydroxide, cyanide, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), primary or secondary amines
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Hydroxylated, cyanated, or aminated derivatives
Wissenschaftliche Forschungsanwendungen
Benzamide, 2-bromo-N,N-diethyl-4,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzamide, 2-bromo-N,N-diethyl-4,5-dimethoxy- involves its interaction with specific molecular targets and pathways. The bromine and diethyl groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The dimethoxy groups can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzamide, 2-bromo-
- Benzamide, 4-bromo-N,N-diethyl-
- Benzamide, 2-bromo-N-methyl-
Uniqueness
Benzamide, 2-bromo-N,N-diethyl-4,5-dimethoxy- is unique due to the presence of both diethyl and dimethoxy groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
105875-33-0 |
---|---|
Molekularformel |
C13H18BrNO3 |
Molekulargewicht |
316.19 g/mol |
IUPAC-Name |
2-bromo-N,N-diethyl-4,5-dimethoxybenzamide |
InChI |
InChI=1S/C13H18BrNO3/c1-5-15(6-2)13(16)9-7-11(17-3)12(18-4)8-10(9)14/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
KTOYVVXKBNEDHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1Br)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.